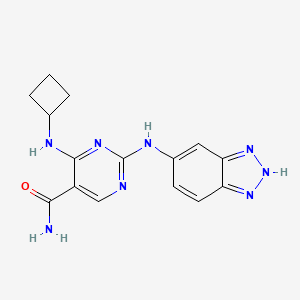![molecular formula C13H16BrClN2O B13840436 1-[4-[(2-Bromo-5-chlorophenyl)methyl]piperazin-1-yl]ethanone](/img/structure/B13840436.png)
1-[4-[(2-Bromo-5-chlorophenyl)methyl]piperazin-1-yl]ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-[(2-Bromo-5-chlorophenyl)methyl]piperazin-1-yl]ethanone is a compound that belongs to the class of piperazine derivatives. Piperazine is a common structural motif found in various pharmaceuticals and agrochemicals due to its ability to modulate the pharmacokinetic properties of drug substances . This compound is of interest in medicinal chemistry for its potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-[(2-Bromo-5-chlorophenyl)methyl]piperazin-1-yl]ethanone typically involves a multi-step process. One common method includes the Mannich reaction, which incorporates the piperazine ring into the compound . The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as lutidine and 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate (TBTU) .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Análisis De Reacciones Químicas
Types of Reactions
1-[4-[(2-Bromo-5-chlorophenyl)methyl]piperazin-1-yl]ethanone undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the bromine or chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
1-[4-[(2-Bromo-5-chlorophenyl)methyl]piperazin-1-yl]ethanone has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential antibacterial and antifungal properties.
Medicine: Investigated for its potential use in treating various diseases, including neurological disorders and infections
Industry: Utilized in the development of new materials and agrochemicals.
Mecanismo De Acción
The mechanism of action of 1-[4-[(2-Bromo-5-chlorophenyl)methyl]piperazin-1-yl]ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and biological context .
Comparación Con Compuestos Similares
Similar Compounds
- 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione .
- (E)-1-(4-(4-bromobenzyl)piperazin-1-yl)-3-(4-chlorophenyl)prop-2-en-1-one .
Uniqueness
1-[4-[(2-Bromo-5-chlorophenyl)methyl]piperazin-1-yl]ethanone is unique due to its specific substitution pattern on the piperazine ring, which may confer distinct biological activities and pharmacokinetic properties compared to other piperazine derivatives .
Propiedades
Fórmula molecular |
C13H16BrClN2O |
|---|---|
Peso molecular |
331.63 g/mol |
Nombre IUPAC |
1-[4-[(2-bromo-5-chlorophenyl)methyl]piperazin-1-yl]ethanone |
InChI |
InChI=1S/C13H16BrClN2O/c1-10(18)17-6-4-16(5-7-17)9-11-8-12(15)2-3-13(11)14/h2-3,8H,4-7,9H2,1H3 |
Clave InChI |
GOISNRFNBDNMII-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)N1CCN(CC1)CC2=C(C=CC(=C2)Cl)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![copper;benzylsulfanyl-[(Z)-1-pyridin-2-ylethylidenehydrazinylidene]-sulfidoazanium;chloride](/img/structure/B13840354.png)
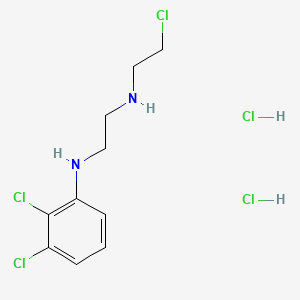
![4-(3,3'-dioxo-3H,3'H-spiro[furan-2,1'-isobenzofuran]-4-yl)benzonitrile](/img/structure/B13840362.png)
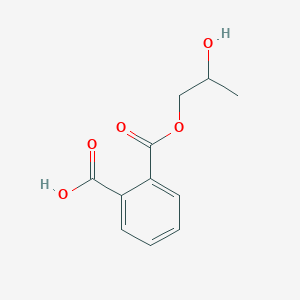
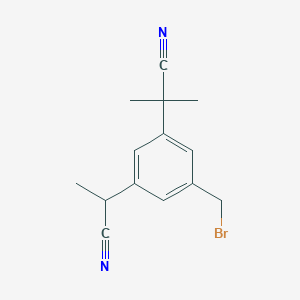

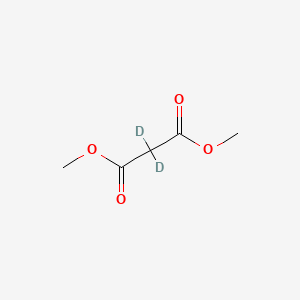
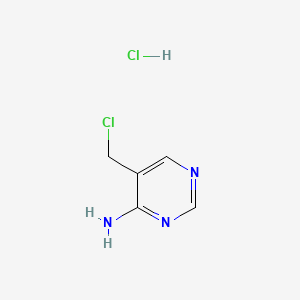
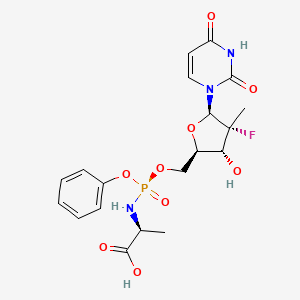
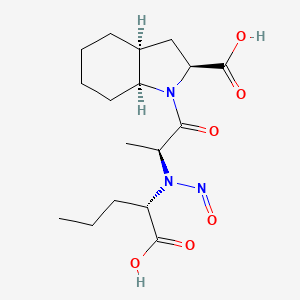
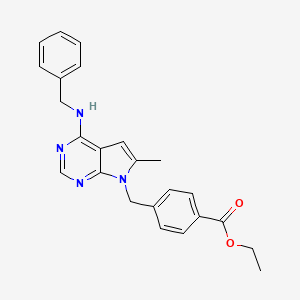
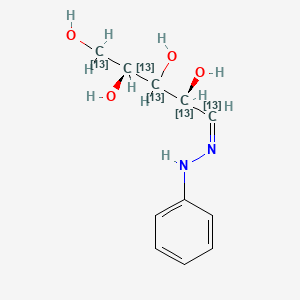
![sodium;(3R,5R)-7-[(3R)-5-(4-fluorophenyl)-2-oxo-4-phenyl-3-(phenylcarbamoyl)-3-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate](/img/structure/B13840425.png)
